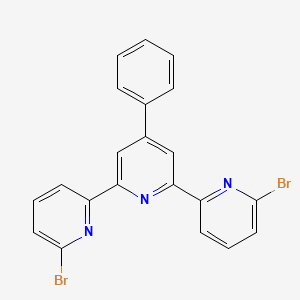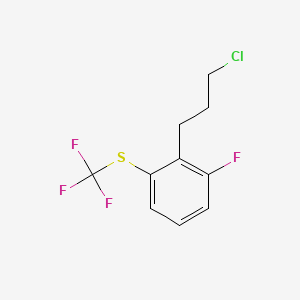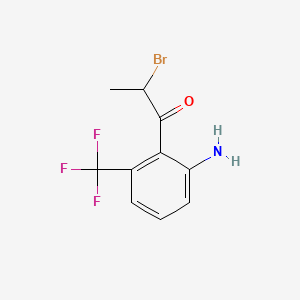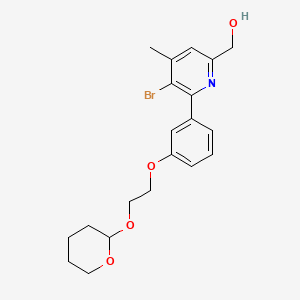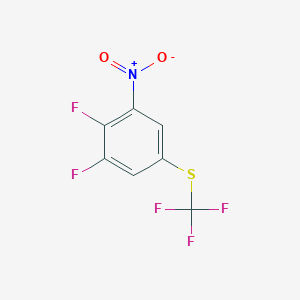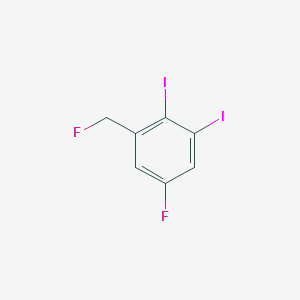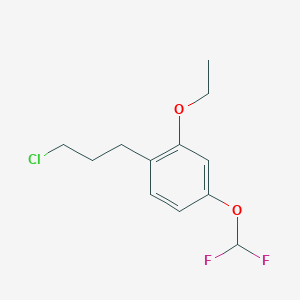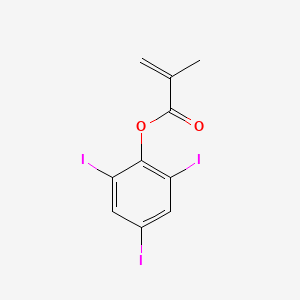
2,4,6-Triiodophenyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, 2,4,6-triiodophenyl ester is a chemical compound with the molecular formula C10H7I3O2 and a molecular weight of 539.87 g/mol This compound is characterized by the presence of three iodine atoms attached to a phenyl ring, which is esterified with 2-methyl-2-propenoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-propenoic acid, 2-methyl-, 2,4,6-triiodophenyl ester typically involves the esterification of 2-methyl-2-propenoic acid with 2,4,6-triiodophenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-Propenoic acid, 2-methyl-, 2,4,6-triiodophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 2-methyl-2-propenoic acid and 2,4,6-triiodophenol.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, 2,4,6-triiodophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in radiolabeling and imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential as a radiocontrast agent in medical imaging.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-propenoic acid, 2-methyl-, 2,4,6-triiodophenyl ester is primarily related to its chemical reactivity. The iodine atoms on the phenyl ring can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the ester bond can be hydrolyzed to release the parent acid and phenol, which can further undergo various chemical transformations .
Comparación Con Compuestos Similares
- 2-Propenoic acid, 2-methyl-, 2,4,6-triiodophenyl ester
- 2-Propenoic acid, 2-methyl-, 2-propenyl ester
- 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester
Comparison:
- 2-Propenoic acid, 2-methyl-, 2,4,6-triiodophenyl ester is unique due to the presence of three iodine atoms, which impart distinct chemical properties and potential applications in radiolabeling and imaging .
- 2-Propenoic acid, 2-methyl-, 2-propenyl ester and 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester lack the iodine atoms, making them less suitable for applications requiring radiolabeling .
Propiedades
Número CAS |
101364-80-1 |
|---|---|
Fórmula molecular |
C10H7I3O2 |
Peso molecular |
539.87 g/mol |
Nombre IUPAC |
(2,4,6-triiodophenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H7I3O2/c1-5(2)10(14)15-9-7(12)3-6(11)4-8(9)13/h3-4H,1H2,2H3 |
Clave InChI |
XMWLJZBVLQGRDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC1=C(C=C(C=C1I)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14063698.png)
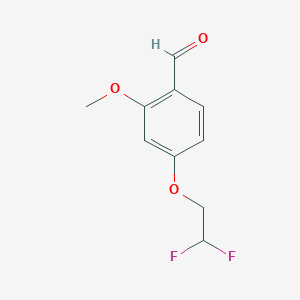
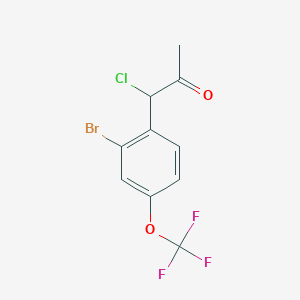
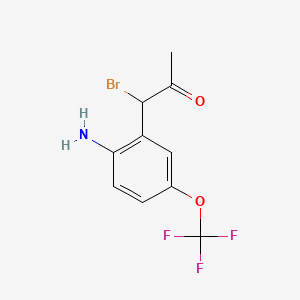
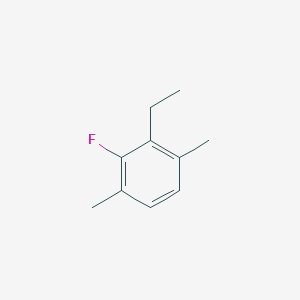
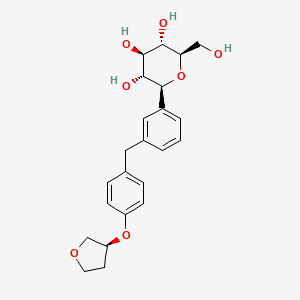
![{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile](/img/structure/B14063764.png)
